Cas no 1131614-33-9 (Ethyl 4-butyl-3-iodobenzoate)
Ethyl 4-butyl-3-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-butyl-3-iodobenzoate
- ethyl 4-butyl-3-iodanyl-benzoate
- A802875
- DTXSID90661149
- AKOS015843250
- DB-060407
- 4-butyl-3-iodobenzoic acid ethyl ester
- 1131614-33-9
- Ethyl4-butyl-3-iodobenzoate
-
- Inchi: 1S/C13H17IO2/c1-3-5-6-10-7-8-11(9-12(10)14)13(15)16-4-2/h7-9H,3-6H2,1-2H3
- InChI Key: AZZOBIRTGBELBC-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=O)OCC)C=CC=1CCCC
Computed Properties
- Exact Mass: 332.027
- Monoisotopic Mass: 332.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 4.7
Ethyl 4-butyl-3-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095410-1g |
Ethyl 4-butyl-3-iodobenzoate |
1131614-33-9 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Ambeed | A232509-1g |
Ethyl 4-butyl-3-iodobenzoate |
1131614-33-9 | 95+% | 1g |
$222.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757716-1g |
Ethyl 4-butyl-3-iodobenzoate |
1131614-33-9 | 98% | 1g |
¥2175.00 | 2024-08-09 | |
| Crysdot LLC | CD12179294-5g |
Ethyl 4-butyl-3-iodobenzoate |
1131614-33-9 | 95+% | 5g |
$823 | 2024-07-23 |
Ethyl 4-butyl-3-iodobenzoate Suppliers
Ethyl 4-butyl-3-iodobenzoate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Ethyl 4-butyl-3-iodobenzoate
Ethyl 4-butyl-3-iodobenzoate (CAS No. 1131614-33-9): A Versatile Intermediate in Modern Chemical Synthesis
Ethyl 4-butyl-3-iodobenzoate (CAS No. 1131614-33-9) is a significant compound in the realm of organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. Its unique structural properties, characterized by the presence of an iodine substituent and a butyl group, make it a valuable building block for various chemical transformations. This introduction delves into the compound's properties, synthetic applications, and its relevance in contemporary research.
The molecular structure of Ethyl 4-butyl-3-iodobenzoate consists of a benzoate backbone with an iodine atom at the 3-position and a butyl group at the 4-position. This configuration imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular frameworks, which are often required in the synthesis of biologically active compounds.
In recent years, there has been a surge in research focused on developing novel methodologies for constructing biaryl structures, which are prevalent in many pharmacologically relevant molecules. The iodine substituent in Ethyl 4-butyl-3-iodobenzoate facilitates its participation in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This has made it a staple reagent in synthetic organic chemistry labs.
One of the most notable applications of Ethyl 4-butyl-3-iodobenzoate is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of kinase inhibitors, which are crucial in targeted cancer therapies. The ability to introduce diverse aryl groups through cross-coupling reactions allows for the fine-tuning of pharmacological properties, such as solubility and metabolic stability.
The butyl group at the 4-position of Ethyl 4-butyl-3-iodobenzoate also contributes to its versatility. It can serve as a handle for further functionalization via oxidation or reduction reactions, enabling the synthesis of more complex derivatives. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to structurally diverse compounds is essential.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. The use of Ethyl 4-butyl-3-iodobenzoate as a starting material aligns with these principles, as it can be synthesized through environmentally benign routes. For example, catalytic processes that minimize waste and energy consumption have been explored, further enhancing its appeal as a synthetic intermediate.
The compound's role extends beyond pharmaceuticals into agrochemicals, where it serves as a precursor for herbicides and pesticides. The structural features of Ethyl 4-butyl-3-iodobenzoate allow for the development of molecules that exhibit potent biological activity against pests while maintaining environmental safety.
In conclusion, Ethyl 4-butyl-3-iodobenzoate (CAS No. 1131614-33-9) is a multifaceted compound with broad applications in chemical synthesis. Its unique structural attributes enable participation in various transformations, making it indispensable in the development of pharmaceuticals and agrochemicals. As research continues to evolve, the utility of this compound is expected to expand further, driven by advancements in synthetic methodologies and an increasing demand for sustainable chemical processes.
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